

FHND5071 preclinical research findings

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Compound of Interest

Compound Name: FHND5071

Cat. No.: B12377197

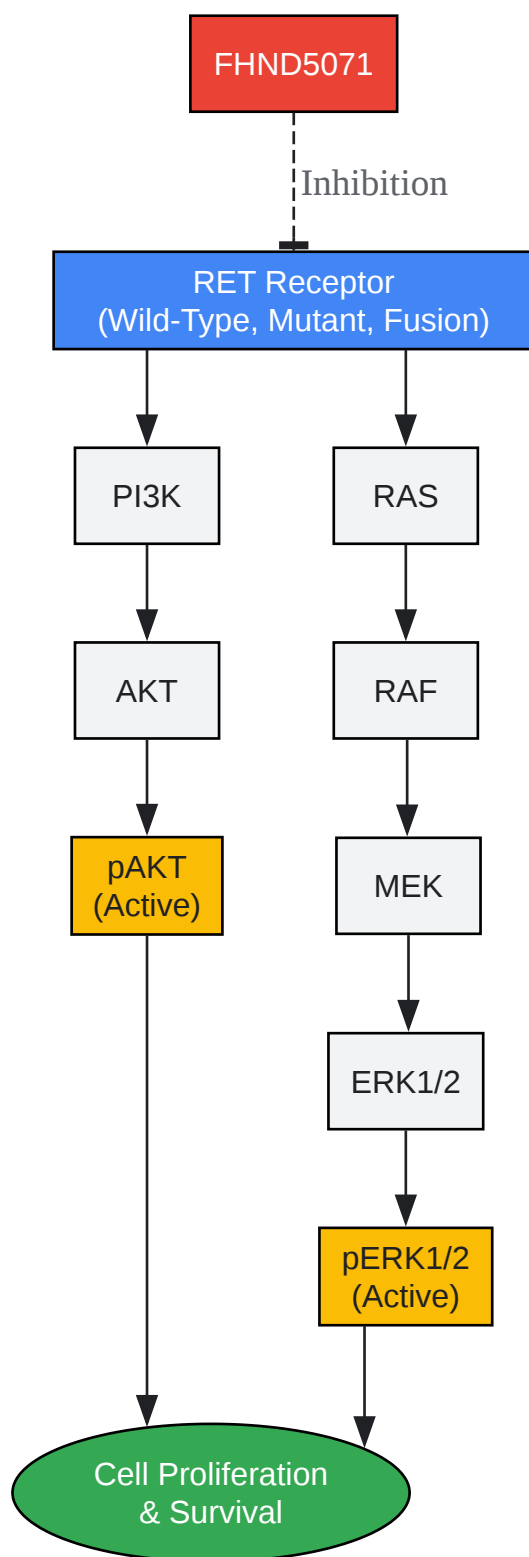
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An in-depth analysis of the preclinical data available for **FHND5071** reveals its standing as a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene receptor tyrosine kinase. Developed by Jiangsu Chia Tai Fenghai Pharmaceutical Co. Ltd., this orally bioavailable agent has demonstrated significant potential in targeting cancers driven by RET alterations, including fusions and mutations.[1][2] **FHND5071** is engineered to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) metastases.[3] Preclinical assessments indicate a favorable pharmacokinetic and pharmacodynamic profile, supporting its advancement into clinical trials.[1][4]

Mechanism of Action

FHND5071 functions as a selective inhibitor of the RET receptor tyrosine kinase. Dysregulation of RET signaling through overexpression, activating mutations, or gene fusions is a known oncogenic driver in various malignancies. **FHND5071** selectively binds to wild-type RET as well as various mutated and fusion forms of the kinase. This binding inhibits RET's enzymatic activity, leading to the suppression of downstream signaling pathways crucial for cell growth and proliferation, ultimately resulting in the inhibition of tumor cell growth.

The key downstream signaling proteins modulated by **FHND5071**, as demonstrated in preclinical models, are AKT and Erk1/2. By inhibiting RET phosphorylation, **FHND5071** effectively blocks the activation of these critical pathways.



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Caption: FHND5071 Mechanism of Action on the RET Signaling Pathway.

Data Presentation

In Vitro Potency and Selectivity

FHND5071 demonstrates potent inhibitory activity against various forms of RET kinase while maintaining selectivity over other kinases, such as KDR (VEGFR-2).

Target	IC50 Range (nM)	Selectivity vs. KDR (VEGFR-2)
RET (Wild-Type, Fusions, Mutations)	4.47 - 19.26	89-fold

Data sourced from enzymatic assays. The active metabolite, **FHND5071**-M2, showed potency equivalent to the parent compound.

In Vivo Antitumor Efficacy

The antitumor activity of **FHND5071** was evaluated in multiple RET-dependent xenograft models.

Model Type	Cancer Type	Dosing Regimen	Key Efficacy Results
Ba/F3 Allograft (KIF5B-RET)	-	≥3 mg/kg QD (Oral)	Significant anti-tumor efficacy observed.
Patient-Derived Xenograft (PDX)	Colorectal (CCDC6-RET)	30 mg/kg QD (Oral)	100% Tumor Growth Inhibition (TGI).
Patient-Derived Xenograft (PDX)	Ovarian (NCOA4-RET)	30 mg/kg QD (Oral)	100% Tumor Growth Inhibition (TGI).
Intracranial Xenograft (CCDC6-RET)	-	30 mg/kg QD (Oral)	51% increase in life-span (p<0.005 vs. vehicle).

QD: Once daily. **FHND5071** administered at 30 mg/kg QD showed comparable efficacy to the approved RET inhibitor selpercatinib administered at 30 mg/kg BID (twice daily).

Comparative Pharmacokinetic (PK) Profile

Pharmacokinetic studies highlight **FHND5071**'s distinct profile compared to selpercatinib, characterized by enhanced and sustained tissue distribution.

Parameter	FHND5071 vs. Selpercatinib
Tmax & MRT (Plasma & Tumor)	Longer for FHND5071.
Tumor Tissue Exposure (AUC _{0-t})	~28 times greater than selpercatinib.
Brain Tissue Concentration	~33 times greater than selpercatinib (at 4h post-dosing).
Pharmacodynamic Effect	Inhibition of RET phosphorylation and downstream pAKT/pErk1/2 signaling sustained for at least 24 hours.

MRT: Mean Residence Time. Data from a Ba/F3 KIF5B-RET allograft model.

Experimental Protocols

While detailed step-by-step protocols are proprietary, the methodologies employed in the preclinical evaluation of **FHND5071** can be summarized as follows:

1. Enzymatic Assays:

- Objective: To determine the direct inhibitory activity (IC₅₀) of **FHND5071** on purified kinase enzymes.
- Methodology: Standard kinase activity assays were likely performed using recombinant RET kinase (wild-type, various mutants, and fusions) and KDR (VEGFR-2) as a selectivity screen. The assay would measure the phosphorylation of a substrate in the presence of ATP and varying concentrations of **FHND5071**. The reduction in kinase activity is measured, and IC₅₀ values are calculated using non-linear regression analysis.

2. Cell-Based Proliferation and Phosphorylation Assays:

- Objective: To assess the effect of **FHND5071** on cell viability in RET-driven cancer cell lines and to confirm target engagement by measuring protein phosphorylation.
- Methodology:
 - Proliferation: Ba/F3 cells engineered to express specific RET alterations (e.g., KIF5B-RET) were cultured with escalating concentrations of **FHND5071**. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays like CellTiter-Glo®.
 - Phosphorylation: HEK-293 cells engineered with various RET forms were treated with **FHND5071**. Cell lysates were collected and analyzed via Western Blot or ELISA to detect levels of phosphorylated RET (pRET) and downstream effectors like pAKT and pErk1/2.

3. In Vivo Xenograft Studies:

- Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered **FHND5071** in a living organism.
- Methodology:
 - Model Establishment: Immunocompromised mice were subcutaneously or intracranially injected with cancer cells harboring specific RET fusions (e.g., KIF5B-RET, CCDC6-RET). For PDX models, patient tumor fragments were implanted.
 - Dosing: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. **FHND5071** was administered orally, typically once daily (QD).
 - Efficacy Assessment: Tumor volumes were measured regularly with calipers. For intracranial models, survival was the primary endpoint. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
 - PK/PD Analysis: In satellite groups, plasma, tumor, and brain tissue were collected at various time points after dosing to measure drug concentration (PK) and target modulation (e.g., pRET levels) (PD).

Caption: General Workflow for Preclinical Evaluation of **FHND5071**.

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